2-Bromoethyl methacrylate

Vue d'ensemble

Description

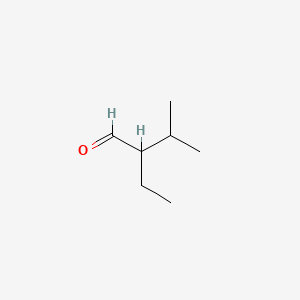

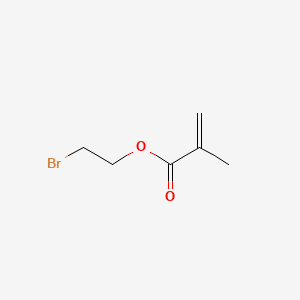

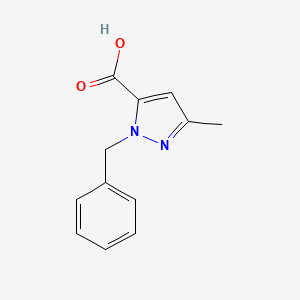

2-Bromoethyl methacrylate (CAS Number: 4513-56-8) is an organic compound with the molecular weight of 193.04 . It is a liquid at room temperature and is typically stored in a dry environment at temperatures between 2-8°C .

Molecular Structure Analysis

The IUPAC name for 2-Bromoethyl methacrylate is 2-bromoethyl 2-methylacrylate . Its InChI code is 1S/C6H9BrO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3 .Chemical Reactions Analysis

Methyl (2-bromomethyl)acrylate (MBrMA) can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates .Physical And Chemical Properties Analysis

2-Bromoethyl methacrylate has a density of 1.4±0.1 g/cm³ . It has a boiling point of 203.0±23.0 °C at 760 mmHg . The compound has a molar refractivity of 38.9±0.3 cm³ .Applications De Recherche Scientifique

Polymerization and Copolymer Synthesis

BEMA is widely used in the synthesis of polymers and copolymers. Its ability to undergo free radical polymerization makes it a valuable monomer for creating a variety of polymeric materials with diverse properties. These polymers are utilized in coatings, adhesives, and as matrices for composite materials .

Drug Delivery Systems

In the pharmaceutical field, BEMA-based polymers are explored for controlled drug release. The incorporation of BEMA into hydrogels and other polymeric carriers allows for the modulation of drug release rates, enhancing the efficacy of therapeutic agents .

Surface Coating Technologies

BEMA is employed in the development of surface coatings with specific functionalities. Its inclusion in coatings can impart antimicrobial properties, improve adhesion, and confer resistance to environmental factors, making it suitable for medical devices and implants .

Dental Materials

Dental materials benefit from the inclusion of BEMA due to its excellent adhesive properties and compatibility with oral tissues. It’s used in dental adhesives, sealants, and composites, contributing to the longevity and durability of dental restorations .

Adhesives

BEMA serves as a crucial component in the formulation of acrylic adhesives. Its reactive methacrylate group allows for strong bonding capabilities, making it ideal for use in industrial and medical adhesives .

3D Printing Materials

The field of 3D printing utilizes BEMA in the formulation of printing materials. It helps in achieving the desired mechanical strength and flexibility, making it suitable for creating intricate biomedical devices and scaffolds for tissue engineering .

Biomedical Applications

BEMA-based materials are being investigated for various biomedical applications, including tissue engineering scaffolds and biocompatible coatings. Its versatility allows for the creation of materials that mimic the natural extracellular matrix, supporting cell growth and tissue regeneration .

Analytical Chemistry

In analytical chemistry, BEMA is used to modify surfaces and create sensitive detection systems. It can be functionalized to bind with specific analytes, enhancing the sensitivity and selectivity of biosensors and diagnostic tools .

Safety and Hazards

2-Bromoethyl methacrylate is classified under the GHS07 category . It has hazard statements H227, H315, and H319, indicating that it is combustible, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Mécanisme D'action

Target of Action

2-Bromoethyl methacrylate is a chemical compound with the molecular formula C6H9BrO2 The primary targets of this compound are not explicitly mentioned in the available literature

Action Environment

The action environment refers to how environmental factors influence the action, efficacy, and stability of a compound. For 2-Bromoethyl methacrylate, it is recommended to be stored in a dry environment and under -20°C . .

Propriétés

IUPAC Name |

2-bromoethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO2/c1-5(2)6(8)9-4-3-7/h1,3-4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOUSBQVEVZBMNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27136-26-1 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-bromoethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27136-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2063505 | |

| Record name | 2-Bromoethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromoethyl methacrylate | |

CAS RN |

4513-56-8 | |

| Record name | 2-Bromoethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4513-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromoethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004513568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4513-56-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18594 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2-bromoethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromoethyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2063505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromoethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.580 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOETHYL METHACRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S3L399U68 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the basic structural characteristics of 2-Bromoethyl methacrylate?

A1: 2-Bromoethyl methacrylate is an organic compound with the molecular formula C6H9BrO2 and a molecular weight of 193.04 g/mol. [] While specific spectroscopic data was not provided in the reviewed papers, its structure can be characterized using techniques like NMR and IR spectroscopy. [, ]

Q2: How compatible is 2-Bromoethyl methacrylate with other materials?

A2: Miscibility studies revealed that poly(2-bromoethyl methacrylate) (PBEMA) is only miscible with poly(tetrahydrofurfuryl methacrylate) (PTHFMA). It shows immiscibility with several other polymethacrylates, including poly(methyl methacrylate), poly(ethyl methacrylate), and others. [] Further research indicated that PBEMA is also incompatible with poly(alkyl acrylate)s, demonstrating limited miscibility with common acrylic polymers. []

Q3: How stable is 2-Bromoethyl methacrylate under different conditions?

A3: PBEMA exhibits thermal degradation before reaching its phase separation temperature, limiting its use in high-temperature applications. [] Studies focusing on the thermal degradation of bromine-containing polymers, including PBEMA, revealed detailed decomposition mechanisms and product analysis for different copolymer compositions and blends. [, , , , ]

Q4: Can 2-Bromoethyl methacrylate be used to synthesize graft polymers?

A4: Yes, 2-Bromoethyl methacrylate plays a crucial role in synthesizing graft polymers. It can be used as a comonomer with styrene- or methacrylate-terminated macromonomers. For instance, its copolymerization with methacrylate-terminated poly(2-acetoxyethyl methacrylate) has been studied, providing insights into reactivity ratios and kinetics. []

Q5: Are there any specific applications of 2-Bromoethyl methacrylate in materials science?

A5: 2-Bromoethyl methacrylate serves as a key component in developing dental materials. It can be used to synthesize quaternary ammonium dimethacrylate (QADM) which, when incorporated into tetracalcium phosphate (TTCP) composites, imparts antibacterial properties. These composites exhibit promising potential for dental restorations due to their mechanical strength, ion release, and ability to combat bacterial growth. []

Q6: How can 2-Bromoethyl methacrylate be utilized in synthesizing functional polymers?

A6: 2-Bromoethyl methacrylate acts as a valuable precursor for introducing functionality into polymers. One method involves copolymerizing 2-BEMA with methyl methacrylate, followed by nucleophilic substitution of the bromine atom with azide. This allows for further modifications using click chemistry, expanding the possibilities for designing complex macromolecular architectures. []

Q7: Can 2-Bromoethyl methacrylate be used to prepare microspheres for specific applications?

A7: Absolutely. Crosslinked poly(2-bromoethyl methacrylate) microspheres with controlled sizes can be synthesized via suspension polymerization. These microspheres, possessing a high density of accessible bromoethyl groups, serve as platforms for further surface functionalization. Techniques like atom transfer radical polymerization (ATRP) or ring-opening polymerization can be employed to grow polymer brushes from the surface, tailoring their properties for various applications. []

Q8: How does 2-Bromoethyl methacrylate contribute to the development of nonlinear optical (NLO) polymers?

A8: 2-Bromoethyl methacrylate contributes to preparing NLO polymers by being incorporated into copolymers that react with NLO-active molecules. For example, copolymers of 2-BEMA and polystyrene can be quaternized and crosslinked with a "NLO-tweezer" molecule, resulting in materials with enhanced NLO properties and temporal stability. []

Q9: Can 2-Bromoethyl methacrylate be used in the synthesis of hyperbranched polymers?

A9: Yes, 2-Bromoethyl methacrylate plays a key role in the synthesis of hyperbranched polymers via visible light-induced self-condensing vinyl polymerization. In the presence of a photoinitiator like dimanganese decacarbonyl and a comonomer like methyl methacrylate, 2-BEMA undergoes polymerization and branching reactions upon exposure to visible light. This method allows for controlling the branching density and crosslinking degree by adjusting the reaction conditions. The resulting polymers with pendant bromide groups offer further modification opportunities through photopolymerization or click reactions. []

Q10: Is there a way to synthesize well-defined brominated polymers using 2-Bromoethyl methacrylate?

A10: Yes, a novel post-modification approach has been developed to synthesize well-defined brominated polymers. This method involves the quantitative bromination of hydroxyl-containing polymers like poly(2-hydroxylethyl methacrylate) (PHEMA) using diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E) and tetrabutylammonium bromide (TBAB) in dichloromethane. This approach allows for the precise conversion of -OH groups to -Br groups while preserving the polymer's molecular weight distribution, enabling the preparation of well-defined PBEMA and its copolymers. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5H-Cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol, 6,7-dihydro-](/img/structure/B1266164.png)